molecular formula C10H13NO2S B2547270 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955493-41-0

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B2547270
CAS No.: 1955493-41-0
M. Wt: 211.28
InChI Key: PRSRAMQMBXDMPD-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a compound with a unique structure that includes a thiolane ring and a hydroxyphenyl groupIt is characterized by its molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol .

Scientific Research Applications

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one: Similar in structure but with variations in the substituents on the thiolane ring.

    4-Hydroxyaniline derivatives: Compounds with similar hydroxyphenyl groups but different core structures.

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of a hydroxyphenyl group and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(1-oxothiolan-1-ylidene)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10-5-3-9(4-6-10)11-14(13)7-1-2-8-14/h3-6,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSRAMQMBXDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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